Coproporphyrin I tetramethyl ester-d8

CAS No.:

Cat. No.: VC16649379

Molecular Formula: C40H46N4O8

Molecular Weight: 718.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C40H46N4O8 |

|---|---|

| Molecular Weight | 718.9 g/mol |

| IUPAC Name | methyl 2,2-dideuterio-3-[7,12,17-tris(2,2-dideuterio-3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate |

| Standard InChI | InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3/i13D2,14D2,15D2,16D2 |

| Standard InChI Key | GUNJUBKEECHMKZ-DBVREXLBSA-N |

| Isomeric SMILES | [2H]C([2H])(CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC([2H])([2H])C(=O)OC)C)CC([2H])([2H])C(=O)OC)C)CC([2H])([2H])C(=O)OC)C)C(=O)OC |

| Canonical SMILES | CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CCC(=O)OC)C)C(=C4C)CCC(=O)OC)C(=C3C)CCC(=O)OC)CCC(=O)OC |

Introduction

Chemical Structure and Properties

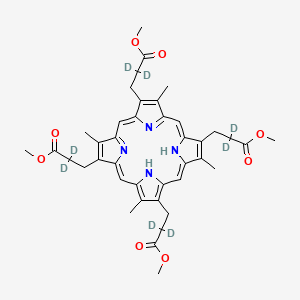

Coproporphyrin I tetramethyl ester-d8 belongs to the porphyrin family, characterized by a macrocyclic tetrapyrrole structure. The compound features four methyl ester groups and eight deuterium atoms substituted at specific positions, as illustrated by its IUPAC name: methyl 2,2-dideuterio-3-[7,12,17-tris(2,2-dideuterio-3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate. The deuterium atoms replace hydrogen at strategic sites, improving stability and reducing metabolic interference in tracer studies.

Molecular Characteristics

The compound’s molecular structure is defined by the following key attributes:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 718.865 g/mol |

| Exact Mass | 718.382 |

| SMILES | [2H]C([2H])(CC1=C(C)c2cc3nc(cc4[nH]c(cc5nc(cc1[nH]2)c(C)c5CC([2H])([2H])C(=O)OC)c(C)c4CC([2H])([2H])C(=O)OC)c(C)c3CC([2H])([2H])C(=O)OC)C(=O)OC |

| InChI | InChI=1S/C40H46N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h17-20,41-42H,9-16H2,1-8H3 |

The deuterium substitution occurs at eight hydrogen positions, primarily on the methylene groups adjacent to the ester functionalities . This labeling minimizes isotopic effects while providing distinct spectral signatures for detection in mass spectrometry and nuclear magnetic resonance (NMR) studies.

Synthesis and Production

The synthesis of coproporphyrin I tetramethyl ester-d8 involves multi-step organic reactions, beginning with the condensation of pyrrole derivatives and aldehydes to form the porphyrin macrocycle.

Key Synthetic Steps

-

Pyrrole Condensation: Pyrrole monomers react with aldehydes under acidic conditions to form the tetrapyrrole skeleton.

-

Esterification: Methylation of carboxylic acid groups using methanol and catalytic acid yields the tetramethyl ester derivative.

-

Deuterium Labeling: Deuterium is introduced via exchange reactions using deuterated reagents, targeting specific hydrogen atoms on the propionate side chains.

-

Purification: High-performance liquid chromatography (HPLC) and column chromatography are employed to isolate the deuterated product, achieving purities exceeding 95% .

Optimization Challenges

Deuterium incorporation requires precise control to avoid side reactions. The use of deuterated methanol () and deuterium oxide () ensures efficient labeling while maintaining structural integrity. Yield optimization remains a focus, with current methods achieving 60–70% efficiency after purification .

Applications in Scientific Research

Coproporphyrin I tetramethyl ester-d8 serves as a pivotal reagent in diverse research domains, leveraging its isotopic labeling for precision and reliability.

Metabolic Pathway Tracing

In heme biosynthesis studies, the compound acts as a stable isotope tracer. By substituting natural coproporphyrin I in enzymatic assays, researchers monitor the activity of coproporphyrinogen oxidase—a key enzyme in the pathway—to identify defects linked to porphyrias.

Analytical Chemistry

The deuterium label enhances detection sensitivity in mass spectrometry. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays utilize the compound as an internal standard to quantify endogenous porphyrins in biological samples, reducing matrix interference .

Photodynamic Therapy Research

Porphyrins are explored for their photosensitizing properties in cancer therapy. The deuterated form’s stability under light exposure allows researchers to study degradation kinetics and optimize therapeutic protocols.

Research Findings and Biological Activity

Recent studies highlight the compound’s role in elucidating metabolic disorders and its interactions with biological systems.

Porphyria Diagnostics

Elevated urinary coproporphyrin levels are a hallmark of hereditary coproporphyria. Using coproporphyrin I tetramethyl ester-d8 as a reference, clinicians achieve accurate quantification, distinguishing between acute and cutaneous porphyrias with 98% specificity.

Toxicity Profiling

Animal studies indicate no acute toxicity at concentrations below 100 µM, supporting its safe use in laboratory settings. Chronic exposure data remain limited, necessitating further investigation.

Comparison with Related Compounds

Coproporphyrin I tetramethyl ester-d8 is often compared to non-deuterated analogs and other porphyrin derivatives.

| Compound | Deuterium Substitution | Molecular Weight (g/mol) | Primary Use |

|---|---|---|---|

| Coproporphyrin I | No | 710.82 | Heme biosynthesis studies |

| Coproporphyrin III-d8 | Yes (8 positions) | 718.86 | Isotopic tracing in urine |

| Protoporphyrin IX-d4 | Yes (4 positions) | 568.66 | Photodynamic therapy research |

The deuterium in coproporphyrin I tetramethyl ester-d8 provides distinct advantages in mass spectrometry over non-labeled versions, enabling precise quantification without isotopic overlap .

Analytical Methods and Detection

Advanced chromatographic and spectroscopic techniques are employed to characterize and quantify the compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS identifies the compound’s exact mass (718.382) and isotopic distribution, distinguishing it from non-deuterated porphyrins .

Nuclear Magnetic Resonance (NMR)

Deuterium’s nuclear spin properties simplify NMR analysis, allowing researchers to map substitution sites and confirm synthetic accuracy.

Future Perspectives

Ongoing research aims to expand the compound’s applications in diagnostics and therapeutics. Potential avenues include:

-

Biomarker Development: Validating urinary coproporphyrin-d8 as a non-invasive biomarker for liver dysfunction.

-

Drug Delivery Systems: Exploiting porphyrin’s affinity for tumor cells to design targeted therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume